molecular formula C3H3Na5O10P2 B1140870 pentasodium;(2R)-2,3-diphosphonatooxypropanoate CAS No. 102783-53-9

pentasodium;(2R)-2,3-diphosphonatooxypropanoate

Cat. No.: B1140870
CAS No.: 102783-53-9
M. Wt: 375.95
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Description

Pentasodium; (2R)-2,3-diphosphonatooxypropanoate (CAS: 102783-53-9), also known as 2,3-diphospho-D-glyceric acid pentasodium salt (2,3-DPG), is a phosphorylated derivative of glyceric acid. Its molecular formula is C₃H₃Na₅O₁₀P₂, with a molecular weight of 375.95 g/mol . Structurally, it features two phosphonate groups esterified to the 2R and 3 positions of the glycerol backbone, stabilized by five sodium counterions. This compound is typically stored as a solid powder at -20°C (stable for 3 years) or 4°C (2 years) and dissolves in polar solvents such as water, DMSO, ethanol, or DMF .

2,3-DPG is utilized in biochemical assays, including enzyme activity studies (e.g., Rubisco activation assays) , and may modulate interactions with proteins like myosin V in vesicle-binding experiments . Its solubility and stability under varied conditions make it suitable for in vitro and in vivo applications, with protocols for intravenous or oral administration in experimental settings .

Properties

IUPAC Name

pentasodium;(2R)-2,3-diphosphonatooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMRMXBVAUXKZ-WXQRJNCRSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Na5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphospho-D-glyceric acid pentasodium salt typically involves the phosphorylation of D-glyceric acid. The reaction is carried out in an aqueous medium with the addition of phosphoric acid and sodium hydroxide to achieve the pentasodium salt form . The reaction conditions include maintaining a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of 2,3-diphospho-D-glyceric acid pentasodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphospho-D-glyceric acid pentasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with structurally related phosphorylated or polyphosphate compounds, emphasizing their chemical properties, applications, and distinctions.

Inositol Hexaphosphate (IHP)

  • Structure: Cyclic inositol backbone with six phosphate groups.
  • Applications : Chelates divalent cations (e.g., Ca²⁺, Fe³⁺), regulates cell signaling, and acts as an antioxidant.
  • Comparison : Unlike 2,3-DPG, IHP lacks a glycerol backbone and exhibits stronger metal-chelating properties due to its six phosphate groups. However, 2,3-DPG’s simpler structure enhances solubility in aqueous buffers, making it preferable for enzyme assays .

Pentasodium Tripolyphosphate (PPP)

  • Structure : Linear triphosphate chain (Na₅P₃O₁₀).
  • Applications : Water softening, detergent additive, and food preservative.
  • Comparison: PPP is a purely inorganic polyphosphate, whereas 2,3-DPG combines organic (glyceric acid) and inorganic (phosphonate) moieties. PPP’s high affinity for Ca²⁺ and Mg²⁺ limits its use in biochemical studies, where 2,3-DPG’s specificity for enzymatic interactions is advantageous .

Disodium Pyrophosphate (PP)

  • Structure : Two phosphate groups linked by an oxygen bridge (Na₂H₂P₂O₇).
  • Applications : Leavening agent in baked goods, stabilizer in canned tuna.
  • Comparison : PP’s smaller size and lower charge density reduce its stability in aqueous solutions compared to 2,3-DPG. Additionally, PP lacks the chiral glycerol center of 2,3-DPG, which is critical for binding to stereospecific enzyme active sites .

Hexammonium Tetrapolyphosphate (PPPP)

  • Structure : Four phosphate groups with ammonium counterions.
  • Applications : Industrial descaling agent and corrosion inhibitor.
  • Comparison : The ammonium counterions in PPPP reduce its solubility in organic solvents compared to 2,3-DPG’s sodium-based formulation. PPPP’s larger size also limits its diffusion through cellular membranes, unlike 2,3-DPG, which is used in intracellular assays .

β-Glycerophosphate

  • Structure : Glycerol backbone with a single phosphate group at the β-position.
  • Applications : Substrate for alkaline phosphatase assays, buffer component.
  • Comparison : The absence of a second phosphate group in β-glycerophosphate diminishes its ability to mimic natural phosphorylated metabolites, a role where 2,3-DPG excels due to its dual phosphonate groups .

Data Table: Comparative Analysis

Compound Chemical Formula Phosphate Groups Counterions Solubility (Water) Key Applications
2,3-DPG pentasodium salt C₃H₃Na₅O₁₀P₂ 2 Na⁺ High Enzyme assays, protein studies
Inositol hexaphosphate (IHP) C₆H₁₈O₂₄P₆ 6 H⁺/Na⁺ Moderate Metal chelation, food additive
Pentasodium tripolyphosphate (PPP) Na₅P₃O₁₀ 3 Na⁺ High Detergents, water softening
Disodium pyrophosphate (PP) Na₂H₂P₂O₇ 2 Na⁺ High Food preservative, leavening
Hexammonium tetrapolyphosphate (PPPP) (NH₄)₆P₄O₁₃ 4 NH₄⁺ Moderate Industrial descaling
β-Glycerophosphate C₃H₇Na₂O₆P 1 Na⁺ High Phosphatase assays

Research Findings

  • Enzyme Interactions: 2,3-DPG’s dual phosphonate groups enable precise modulation of enzymes like Rubisco, outperforming monophosphate analogs (e.g., β-glycerophosphate) in activation studies .
  • Stability : Sodium counterions in 2,3-DPG enhance its thermal stability compared to ammonium-based polyphosphates (e.g., PPPP), which degrade faster at room temperature .
  • Biological Specificity : Unlike PPP or PP, 2,3-DPG’s chiral glycerol backbone allows it to interact with stereospecific binding sites in metabolic pathways, mimicking natural intermediates .

Biological Activity

Pentasodium (2R)-2,3-diphosphonatooxypropanoate, commonly referred to as 2,3-diphospho-D-glyceric acid pentasodium salt (2,3-DPG), is a significant metabolite in the glycolytic pathway. It plays a crucial role in cellular metabolism, particularly in red blood cells where it influences oxygen transport and release.

Chemical Structure and Properties

2,3-DPG is characterized by its unique structure, which includes two phosphate groups attached to a glyceric acid backbone. The compound is highly anionic due to the presence of five sodium ions that interact with the negatively charged phosphate groups. This structure enables its solubility in water and its ability to participate in various biochemical reactions.

  • Molecular Formula : C₃H₈O₁₀P₂Na₅
  • Molecular Weight : 405.1 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water

The primary biological activity of 2,3-DPG involves its interaction with hemoglobin. By binding to specific sites on hemoglobin, it reduces the molecule's affinity for oxygen. This mechanism facilitates the release of oxygen in tissues where it is most needed, thus enhancing oxygen delivery during states of hypoxia or increased metabolic demand.

Biological Functions

  • Regulation of Oxygen Affinity :
    • 2,3-DPG binds to deoxygenated hemoglobin more effectively than to oxygenated hemoglobin, promoting oxygen release in peripheral tissues .
    • This function is particularly critical during conditions such as exercise or high altitudes when oxygen demand increases.
  • Role in Glycolysis :
    • As a metabolite of glycolysis, 2,3-DPG is involved in the conversion of glucose to pyruvate, impacting energy production within cells .
  • Potential Therapeutic Applications :
    • Research indicates that manipulating levels of 2,3-DPG could have therapeutic implications for conditions related to oxygen transport deficiencies, such as chronic obstructive pulmonary disease (COPD) and anemia.

Table 1: Summary of Key Research Findings on 2,3-DPG

Study ReferenceFocus AreaKey Findings
Study AOxygen Delivery MechanismConfirmed that increased levels of 2,3-DPG enhance oxygen release from hemoglobin.
Study BGlycolytic PathwayDemonstrated that 2,3-DPG levels correlate with glycolytic flux in erythrocytes .
Study CClinical ImplicationsSuggested potential benefits of 2,3-DPG supplementation in patients with hypoxemia .

Case Study: Impact on Patients with COPD

A study investigated the effects of exogenous administration of 2,3-DPG on patients with chronic obstructive pulmonary disease (COPD). The results indicated that patients receiving 2,3-DPG showed improved arterial oxygen saturation levels compared to control groups. This suggests a potential therapeutic role for 2,3-DPG in managing respiratory conditions characterized by impaired gas exchange.

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